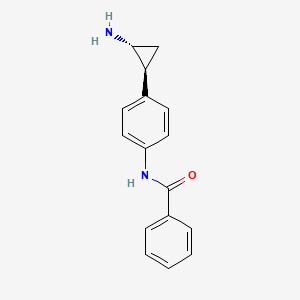
Nendratareotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nendratareotide is a peptide-drug conjugate that combines a peptide analog of somatostatin with the cytotoxin mertansine. This compound is designed to target somatostatin receptor 2 (SSTR2), which is overexpressed in certain types of cancer cells. By binding to these receptors, this compound delivers the cytotoxic agent directly to the cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nendratareotide is synthesized through a series of peptide coupling reactions. The peptide analog of somatostatin is first synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified.
The cytotoxin mertansine is conjugated to the peptide through a cleavable linker. This conjugation is typically achieved using a thiol-maleimide reaction, where the thiol group on the peptide reacts with the maleimide group on the linker .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation with mertansine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Nendratareotide undergoes several types of chemical reactions, including:
Oxidation: The peptide component can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: The disulfide bonds in the peptide can be reduced to free thiols.
Substitution: The maleimide-thiol conjugation is a substitution reaction where the thiol group on the peptide replaces the maleimide group on the linker
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Maleimide-containing linkers and thiol-containing peptides
Major Products:
Oxidation: Oxidized peptide with sulfoxide or sulfone groups.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide-drug conjugate with a cleavable linker
Scientific Research Applications
Nendratareotide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide-drug conjugates and their interactions with receptors.
Biology: Investigated for its ability to target and kill cancer cells expressing somatostatin receptor 2.
Medicine: Explored as a potential therapeutic agent for treating neuroendocrine tumors and other cancers.
Industry: Utilized in the development of targeted cancer therapies and drug delivery systems
Mechanism of Action
Nendratareotide exerts its effects by binding to somatostatin receptor 2 on the surface of cancer cells. Upon binding, the compound is internalized into the cell, where the cleavable linker is broken down, releasing the cytotoxic mertansine. Mertansine then binds to microtubules, disrupting their function and leading to cell death. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Octreotide: Another somatostatin analog used for treating neuroendocrine tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease and acromegaly
Uniqueness of Nendratareotide: this compound is unique due to its conjugation with the cytotoxin mertansine, which allows for targeted delivery of the cytotoxic agent to cancer cells. This targeted approach enhances the efficacy of the treatment while minimizing side effects, making it a promising candidate for cancer therapy .
Properties
CAS No. |
2251119-65-8 |
|---|---|
Molecular Formula |
C48H63N11O10S3 |
Molecular Weight |
1050.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
InChI Key |
QZHOOLOXUURHNN-AQLQTPEZSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


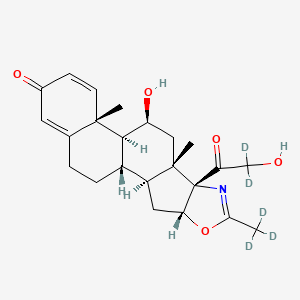
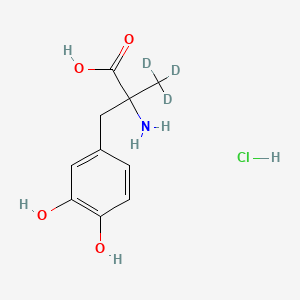


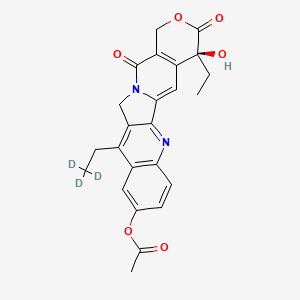
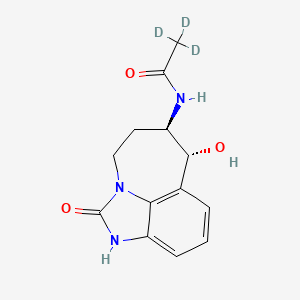


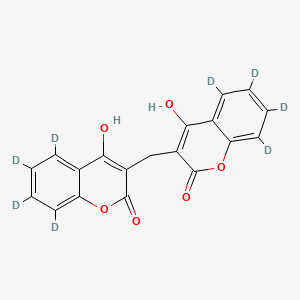
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
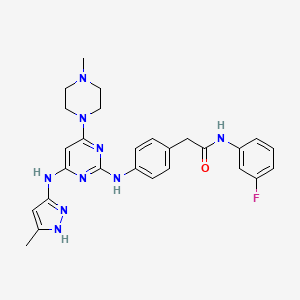
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
